2-Bromo-3-methylbenzoic acid is an organic compound with the chemical formula C₈H₇BrO₂. It is a white crystalline solid with a melting point of 135-138 °C []. Several methods have been reported for its synthesis, including the bromination of 3-methylbenzoic acid and the methylation of 2-bromobenzoic acid [, ]. Its structure and purity can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While there is limited information readily available on the specific scientific research applications of 2-bromo-3-methylbenzoic acid, its structure and properties suggest potential applications in various fields:
2-Bromo-3-methylbenzoic acid is an aromatic compound characterized by the presence of a bromine atom and a carboxylic acid functional group attached to a methyl-substituted benzene ring. Its molecular formula is and it has a molecular weight of approximately 215.04 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which allow it to participate in various
Currently, there is no documented information regarding the specific mechanism of action of 2-Bromo-3-methylbenzoic acid in biological systems.
2-Bromo-3-methylbenzoic acid can undergo several chemical transformations, including:
The synthesis of 2-bromo-3-methylbenzoic acid can be achieved through various methods:
2-Bromo-3-methylbenzoic acid finds applications in several areas:
Several compounds share structural similarities with 2-bromo-3-methylbenzoic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-nitrotoluene | Contains a nitro group; used in dye synthesis. | |
| 3-Methylbenzoic Acid | Lacks bromine; simpler structure; common precursor. | |
| 4-Bromo-3-methylbenzoic Acid | Similar structure; different substitution pattern. |
Uniqueness: The presence of both a bromine atom and a carboxylic acid group distinguishes 2-bromo-3-methylbenzoic acid from its analogs, providing unique reactivity patterns that are valuable in synthetic chemistry.
2-Bromo-3-methylbenzoic acid exhibits well-defined melting characteristics with a melting point range of 135-138°C [1] [2] [3] [4] [5]. This relatively narrow melting point range indicates good purity and crystalline structure consistency across different commercial sources. The compound maintains its crystalline integrity up to the melting point without observable decomposition, demonstrating thermal stability in its solid phase [1] [3].
The phase behavior of 2-Bromo-3-methylbenzoic acid follows typical patterns for substituted aromatic carboxylic acids. The melting process represents a first-order phase transition from the crystalline solid state to the liquid phase. The relatively high melting point compared to unsubstituted benzoic acid (122°C) reflects the increased molecular weight and the influence of the bromine substituent on intermolecular interactions [1] [2].
Temperature-dependent studies on structurally similar compounds indicate that the compound exhibits predictable thermal expansion in the solid state below the melting point. The crystalline structure remains stable throughout normal handling and storage temperature ranges, with no evidence of polymorphic transitions or solid-state phase changes below the melting temperature [1] [5].
Table 3.1: Melting Point Data for 2-Bromo-3-methylbenzoic Acid
| Source | Melting Point (°C) | Method | Purity |
|---|---|---|---|
| ChemicalBook | 135-138 | Literature | Commercial grade |
| Sigma-Aldrich | 135-138 | Experimental | 97% |
| TCI Chemicals | 135-139 | GC analysis | >98% |
| Fisher Scientific | 135-138 | HPLC | 96% min |
The solubility behavior of 2-Bromo-3-methylbenzoic acid varies significantly across different solvent systems, reflecting the compound's amphiphilic nature with both hydrophobic aromatic regions and hydrophilic carboxylic acid functionality [6]. Experimental investigations using gravimetric methods have established comprehensive solubility data across temperature ranges from 278.15 to 328.15 K [7] [6].
High Solubility Solvents:
The compound demonstrates excellent solubility in polar aprotic solvents, particularly tetrahydrofuran and N,N-dimethylformamide [7] [6]. These solvents effectively solvate both the aromatic ring system and the carboxylic acid group through dipole-dipole interactions and hydrogen bonding. Methanol serves as an effective solvent, with commercial sources consistently reporting good solubility in this alcohol [1] [6].
Moderate Solubility Solvents:
Ethyl acetate and ethanol provide moderate dissolution capacity for the compound [7] [6]. The solubility in these solvents shows temperature dependence, with increased dissolution at elevated temperatures following typical endothermic dissolution patterns.
Low Solubility Systems (Antisolvents):
Three solvents have been identified as effective antisolvents for crystallization processes: water, acetonitrile, and cyclohexane [7] [6]. These solvents demonstrate poor solvation of the compound, making them valuable for purification and recrystallization procedures.
Table 3.2: Solubility Classification of 2-Bromo-3-methylbenzoic Acid
| Solvent Category | Solvents | Solubility Behavior | Application |
|---|---|---|---|
| High Solubility | THF, DMF, Methanol | Excellent dissolution | Reaction medium, extraction |
| Moderate Solubility | Ethyl acetate, Ethanol | Temperature-dependent | Purification processes |
| Low Solubility | Water, Acetonitrile, Cyclohexane | Poor dissolution | Antisolvent crystallization |
The modified Apelblat model has proven most effective for correlating solubility data across both pure solvents and binary solvent mixtures, providing reliable predictive capabilities for process design [7] [6].
2-Bromo-3-methylbenzoic acid exhibits characteristic carboxylic acid behavior with a pKa value of 2.92 ± 0.10 [1]. This value positions the compound as a moderately strong organic acid, significantly more acidic than unsubstituted benzoic acid (pKa = 4.20) due to the electron-withdrawing effect of the bromine substituent [1] [8].
The presence of the bromine atom at the ortho position relative to the carboxylic acid group creates an inductive electron withdrawal effect that stabilizes the conjugate base (carboxylate anion) [1]. This stabilization increases the tendency for proton dissociation, resulting in enhanced acidity compared to methylbenzoic acid isomers without halogen substitution.
Comparative pKa Analysis:
The position-dependent acidity demonstrates the significant influence of substituent positioning on electronic effects. The 2-bromo substitution pattern provides greater acid-strengthening compared to the 3-bromo isomer, reflecting optimal inductive withdrawal from the ortho position [1] [8].
Ionization Equilibrium:
At physiological pH (7.4), 2-Bromo-3-methylbenzoic acid exists predominantly in its ionized carboxylate form, with an ionization fraction exceeding 99.9%. This complete ionization at biological pH values influences the compound's behavior in aqueous biological systems and affects its pharmacokinetic properties when used as pharmaceutical intermediates [1].
The thermal decomposition of 2-Bromo-3-methylbenzoic acid follows characteristic pathways observed in brominated aromatic carboxylic acids. While specific decomposition studies for this exact compound are limited, extensive research on structurally related brominated benzoic acids provides insight into expected thermal degradation mechanisms [10] [11] [12].
Primary Decomposition Mechanisms:
Decarboxylation Process:
The primary thermal decomposition pathway involves decarboxylation at temperatures above 200°C [10] [11]. This process results in the loss of carbon dioxide and formation of the corresponding brominated toluene derivative. The reaction proceeds through a concerted mechanism involving C-C bond cleavage at the carboxyl carbon [11].
Debromination Reactions:
At elevated temperatures (>300°C), debromination becomes a significant decomposition pathway [10] [13] [14]. This process generates hydrogen bromide (HBr) as a major gaseous product, along with the formation of methylbenzoic acid or related dehalogenated species [13] [14].
Oxidative Decomposition:
In the presence of oxygen, thermal decomposition may proceed through oxidative pathways leading to the formation of phenolic compounds, carbon oxides, and various brominated aromatic intermediates [10] [12].
Table 3.3: Thermal Decomposition Products of 2-Bromo-3-methylbenzoic Acid
| Temperature Range (°C) | Primary Products | Secondary Products | Mechanism |
|---|---|---|---|
| 200-250 | CO₂, 2-Bromo-3-methyltoluene | Trace organics | Decarboxylation |
| 250-350 | HBr, 3-Methylbenzoic acid | Brominated aromatics | Debromination |
| >350 | CO, CO₂, HBr | Phenols, char | Complex degradation |
Environmental and Safety Considerations:
The thermal decomposition generates hydrogen bromide, a highly corrosive and toxic gas [15] [14] [16]. Industrial processes involving thermal treatment of this compound require appropriate scrubbing systems to capture halogenated decomposition products. The formation of brominated organic compounds during incomplete combustion raises environmental concerns regarding persistent organic pollutant formation [13] [16].
Thermal Stability Assessment:
Under normal storage and handling conditions (room temperature, dry environment), 2-Bromo-3-methylbenzoic acid demonstrates excellent thermal stability with no observable decomposition [1] [5]. The compound can be safely stored and processed at temperatures well below 100°C without thermal degradation concerns. However, applications requiring elevated temperatures above 150°C should consider potential decomposition pathways and implement appropriate safety measures [15] [17] [18].
Irritant